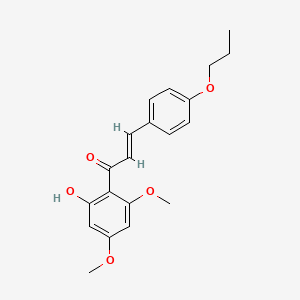
V652Dmr3ST
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V652Dmr3ST, also known as 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone, is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcone derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, anti-inflammatory, and antioxidant properties.
Industry: It can be used in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2’-hydroxy-4’,6’-dimethoxychalcone
- 4’-methoxy-2’-hydroxychalcone
- 4’-propoxy-2’-hydroxychalcone
Uniqueness
Compared to similar compounds, 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone has unique structural features that enhance its biological activity. The presence of both methoxy and propoxy groups increases its lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
1197288-72-4 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O5/c1-4-11-25-15-8-5-14(6-9-15)7-10-17(21)20-18(22)12-16(23-2)13-19(20)24-3/h5-10,12-13,22H,4,11H2,1-3H3/b10-7+ |
InChI Key |
ORGIEVJOOKKXIL-JXMROGBWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















